molecular formula C10H11N3S2 B2716604 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-62-6

5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2716604
CAS No.: 871544-62-6
M. Wt: 237.34
InChI Key: HKPHXVMOKWOVCU-UHFFFAOYSA-N
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Description

5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylphenyl group attached to the amino group, which is further connected to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2-ethylphenylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-ethylphenylthiourea with hydrazine hydrate in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 5-Phenylamino-1,3,4-thiadiazole-2-thiol

Uniqueness

Compared to similar compounds, 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol stands out due to its specific ethylphenyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility, stability, and reactivity, making it a more versatile compound for various applications.

Properties

IUPAC Name

5-(2-ethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-2-7-5-3-4-6-8(7)11-9-12-13-10(14)15-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHXVMOKWOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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